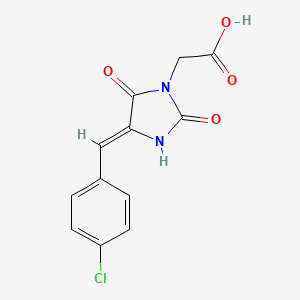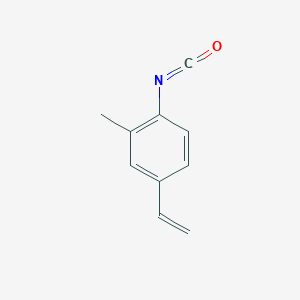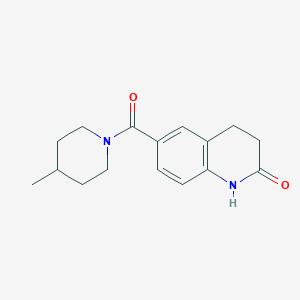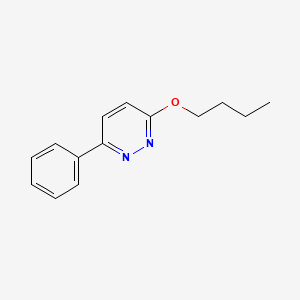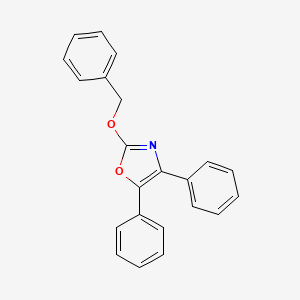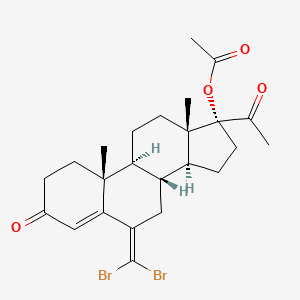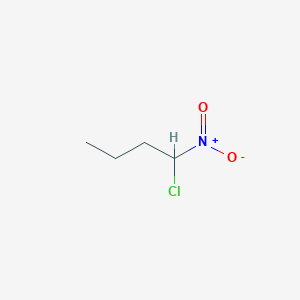
1-Chloro-1-nitrobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-nitrobutane is an organic compound with the molecular formula C4H8ClNO2 It is a member of the nitroalkane family, characterized by the presence of both a nitro group (-NO2) and a chloro group (-Cl) attached to the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-1-nitrobutane can be synthesized through several methods. One common approach involves the nitration of 1-chlorobutane. This process typically requires the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Another method involves the chlorination of 1-nitrobutane. This reaction can be achieved using chlorine gas (Cl2) in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is typically conducted at elevated temperatures to facilitate the substitution of the hydrogen atom with a chlorine atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration or chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1-nitrobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted nitrobutanes.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroalkenes or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Typical reducing agents are hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Substituted nitrobutanes, such as 1-hydroxy-1-nitrobutane or 1-amino-1-nitrobutane.
Reduction: 1-Chloro-1-aminobutane.
Oxidation: Nitroalkenes or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-nitrobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-chloro-1-nitrobutane involves its reactivity with nucleophiles and electrophiles. The nitro group is highly electron-withdrawing, making the carbon atom to which it is attached more susceptible to nucleophilic attack. The chloro group can also participate in substitution reactions, further enhancing the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-nitrobutane can be compared with other similar compounds, such as:
1-Bromo-1-nitrobutane: Similar in structure but with a bromo group instead of a chloro group. It exhibits different reactivity due to the larger size and lower electronegativity of bromine.
1-Chloro-2-nitropropane: Similar in structure but with a different carbon chain. It has different physical and chemical properties due to the variation in the carbon skeleton.
1-Chloro-1-nitroethane: A shorter carbon chain, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
81668-01-1 |
|---|---|
Molekularformel |
C4H8ClNO2 |
Molekulargewicht |
137.56 g/mol |
IUPAC-Name |
1-chloro-1-nitrobutane |
InChI |
InChI=1S/C4H8ClNO2/c1-2-3-4(5)6(7)8/h4H,2-3H2,1H3 |
InChI-Schlüssel |
LTCNZEYBPPUKDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC([N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


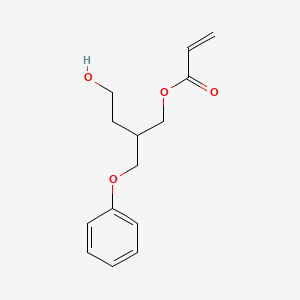
![4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile](/img/structure/B14425758.png)


![2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one](/img/structure/B14425786.png)

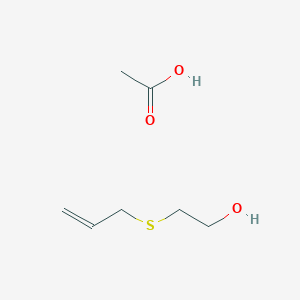
![1-Fluoro-4-phenylbicyclo[2.2.1]heptane](/img/structure/B14425805.png)
